N-[2-(ethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, also known as a derivative of Sunitinib, is a synthetic compound primarily investigated for its potential therapeutic applications in cancer treatment. It belongs to a class of drugs known as tyrosine kinase inhibitors, which play a crucial role in inhibiting tumor growth by blocking specific enzymes involved in the signaling pathways that promote cell proliferation.
The synthesis of N-[2-(ethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide typically involves multi-step organic reactions. The key steps include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product.
The molecular structure consists of a pyrrole ring substituted with various functional groups, including an ethylamino group and a fluorinated indole derivative. The detailed structural formula can be represented as follows:
Key structural data includes:
N-[2-(ethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide primarily acts by inhibiting receptor tyrosine kinases such as vascular endothelial growth factor receptor and platelet-derived growth factor receptor. This inhibition leads to:
Studies suggest that this compound shows promising results in preclinical models of cancer, indicating potential for therapeutic applications .
The compound is typically stored sealed in dry conditions at temperatures between 2°C to 8°C to maintain stability. It is classified with hazard statements indicating potential reproductive toxicity and specific handling precautions due to its chemical nature .
Key chemical properties include:
N-[2-(ethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide is primarily researched for its potential applications in oncology as a targeted therapy for various cancers, particularly those resistant to conventional treatments. Its ability to inhibit key signaling pathways makes it a candidate for further clinical trials aimed at evaluating its efficacy and safety profiles in human subjects .
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5